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Introduction to Matrin 3 (MATR3)
Matrin 3 (MATR3) is a highly conserved, multifunctional protein primarily located in the nuclear

matrix.[1][2] Originally identified as a component of the inner nuclear matrix, MATR3 is involved

in scaffolding and promoting chromatin organization.[2][3][4] The protein contains two C2H2

zinc finger domains for DNA binding and two RNA Recognition Motifs (RRMs) for RNA binding,

allowing it to interact with both nucleic acids.[2][4][5][6]

Functionally, MATR3 is implicated in a wide array of critical cellular processes. In the nucleus, it

plays roles in transcription, the DNA damage response, alternative splicing, mRNA export, and

the nuclear retention of hyper-edited RNA.[3][4] In the cytoplasm, it is involved in mRNA

stabilization and may localize to stress granules.[3][4] Given its diverse functions, the

identification of MATR3's protein binding partners is crucial for understanding its role in cellular

homeostasis and the pathogenesis of diseases like amyotrophic lateral sclerosis (ALS) and

frontotemporal dementia (FTD), where MATR3 mutations have been identified.[1][3] This guide

details the methodologies used to discover novel MATR3 interactors, presents a summary of

known binding partners, and illustrates the key functional networks.

Experimental Protocols for Identifying MATR3
Binding Partners
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The discovery of protein-protein interactions (PPIs) is fundamental to elucidating protein

function. Several core techniques have been employed to identify MATR3 binding partners,

primarily co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and yeast two-

hybrid (Y2H) screening.

Co-immunoprecipitation followed by Mass Spectrometry
(Co-IP-MS)
Co-IP-MS is a powerful technique used to identify proteins that bind to a specific "bait" protein

within a complex mixture, such as a cell lysate.[7] This method has been successfully used to

define the interactome of both wild-type and mutant MATR3.[8][9]

Cell Culture and Lysis:

Culture cells of interest (e.g., NSC-34, HEK293T) expressing the bait protein (e.g., Flag-

tagged human MATR3).[8][10]

Prepare nuclear extracts or whole-cell lysates using a suitable lysis buffer (e.g., containing

non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and

phosphatase inhibitors to maintain protein integrity.[10][11]

Incubate on ice and centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet cellular

debris.[11]

Immunoprecipitation (IP):

Add a specific antibody targeting the bait protein (or its epitope tag, like anti-Flag) to the

cleared lysate.[7][11]

Incubate for several hours at 4°C with gentle rotation to allow antibody-antigen complexes

to form.[11]

Add protein A/G-conjugated magnetic beads to the lysate and incubate further to capture

the antibody-protein complexes.[11]

Washing and Elution:
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Use a magnetic rack to separate the beads from the lysate.

Wash the beads multiple times with wash buffer to remove non-specifically bound

proteins.[7]

Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer

or a buffer containing a high concentration of the epitope tag peptide).[7]

Mass Spectrometry (MS) Analysis:

The eluted protein sample is typically subjected to enzymatic digestion, most commonly

with trypsin, to generate peptides.[7]

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

The MS/MS spectra are then searched against a protein database to identify the proteins

present in the original complex.[10]

Bioinformatic analysis, often using algorithms like SAINTexpress, is used to distinguish

high-confidence interactors from background contaminants.[9]
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A simplified workflow for identifying MATR3 binding partners using Co-IP-MS.

Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in

vivo.[12] It relies on the reconstitution of a functional transcription factor (commonly GAL4)

when a "bait" protein fused to the GAL4 DNA-binding domain (BD) interacts with a "prey"

protein fused to the GAL4 activation domain (AD).[12] This interaction drives the expression of

reporter genes, allowing for the selection of positive clones. This method has successfully

identified dozens of MATR3 interactors.[13]
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Vector Construction:

Clone the full-length coding sequence of MATR3 (the "bait") into a vector containing the

GAL4 DNA-binding domain (BD).

Construct a cDNA library (the "prey") from a relevant cell type or tissue, cloned into a

vector containing the GAL4 activation domain (AD).

Yeast Transformation and Mating:

Transform a yeast reporter strain with the bait plasmid. It's critical to first confirm that the

bait protein itself does not auto-activate the reporter genes.[14]

Transform a second yeast strain of the opposite mating type with the prey cDNA library.

Mate the bait- and prey-containing yeast strains to allow for the combination of both

plasmids in diploid cells.

Selection of Positive Interactions:

Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine,

adenine, leucine). Only yeast cells where the bait and prey proteins interact will be able to

grow, as the reconstituted transcription factor will activate the necessary reporter genes.

A secondary screen, such as an X-gal assay to detect β-galactosidase activity (from the

lacZ reporter gene), is often used for confirmation.

Identification of Prey Proteins:

Isolate the prey plasmids from the positive yeast colonies.

Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with

MATR3.
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The principle of the Yeast Two-Hybrid (Y2H) system for detecting PPIs.

Quantitative Overview of MATR3 Binding Partners
Multiple proteomic studies have identified a large network of MATR3-interacting proteins.

These partners are involved in nearly every aspect of RNA and DNA metabolism, reinforcing

MATR3's role as a key regulator of nucleic acid processes.

Table 1: Summary of High-Confidence MATR3
Interacting Proteins by Functional Category
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Functional Category Interacting Proteins Reference Studies

RNA Processing/Splicing

PTBP1, HNRNPM, HNRNPH1,

SFRS14, ADAR, DDX5,

DDX17, SFPQ, NONO, FUS,

TDP-43

[15][16][17][18]

mRNA Export & Transport
TREX Complex (Aly, Ddx39b),

THOC2, UAP56
[6][8][9]

DNA Damage Response

(DDR)

Ku70, Ku80, DNA-PK, H2AX,

RAD50, ATM, RUVBL1/2
[6][16][19]

Chromatin Organization
CTCF, Cohesin Complex

members, UHRF2
[5][16]

Transcription
RNA Polymerase II, CCAR1,

KIAA1967
[2][20][19]

Translation & Ribosome

Biogenesis

Various ribosomal proteins,

eIF3 complex members
[2][16]

Other (e.g., lncRNA binding) SNHG1, NEAT1 [21][22]

Note: This table is a synthesis of key interactors identified across multiple studies and is not

exhaustive.

A study using IP-MS in NSC-34 cells identified approximately 50 interacting proteins for wild-

type MATR3.[9] Interestingly, ALS-associated mutations in MATR3 altered the interactome, with

each mutant exhibiting roughly 60% different interactors compared to the wild-type protein.[9]

Another study identified ~123 proteins that bound to MATR3 in HEK293 cells, with a

prominence of proteins associated with RNA processing and stress granules.[23][15]

Key Signaling and Functional Networks of MATR3
The MATR3 interactome reveals its central role in coordinating complex cellular pathways,

particularly those involved in gene expression and genome stability.

MATR3 in RNA Processing and Export
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A significant portion of MATR3's binding partners are involved in RNA splicing and processing.

MATR3 forms overlapping regulatory networks with Polypyrimidine Tract Binding Protein (PTB)

to regulate alternative splicing.[20] Furthermore, MATR3 interacts with multiple components of

the TRanscription and EXport (TREX) complex, which links transcription, splicing, and mRNA

nuclear export.[6][9] ALS-linked MATR3 mutations can alter these interactions, leading to

defects in the nuclear export of mRNA, including the transcripts for other ALS-associated

proteins like TDP-43 and FUS.[8][9]

MATR3 in the DNA Damage Response (DDR)
Proteomic studies have shown that MATR3 interacts with key proteins in the DDR pathway,

including the DNA-PK holoenzyme subunits Ku70/Ku80 and RAD50.[16][19] MATR3 is also a

substrate of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the

response to DNA double-strand breaks.[1][17] This places MATR3 as an active participant in

sensing and responding to DNA damage to maintain genomic integrity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4365034/
https://utoronto.scholaris.ca/server/api/core/bitstreams/bc511b9f-efed-4777-83d2-adedc4c607f3/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC5674072/
https://www.researchgate.net/publication/320878553_ALS_Associated_Mutations_in_Matrin_3_Alter_Protein-Protein_Interactions_and_Impede_mRNA_Nuclear_Export
https://pmc.ncbi.nlm.nih.gov/articles/PMC5674072/
https://www.mdpi.com/2073-4409/13/11/980
https://www.researchgate.net/figure/Protein-protein-interaction-network-of-the-MATR3-interactome-Same-as-Fig-3-except-that_fig5_325652717
https://maayanlab.cloud/Harmonizome/gene/MATR3
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.794646/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA Processing & Export
DNA Damage & Chromatin

Transcription

MATR3

PTBP1

HNRNPM

TDP-43

TREX Complex

SFPQ

ATM

DNA-PK

RAD50

CTCF

RNA Pol II

Click to download full resolution via product page

MATR3 as a central hub interacting with proteins in major cellular pathways.

Conclusion and Future Directions
The identification of MATR3's binding partners through techniques like Co-IP-MS and Y2H has

been instrumental in transforming our understanding of this protein from a static nuclear matrix
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component to a dynamic regulator of nucleic acid metabolism. The extensive network of

interactors underscores its involvement in RNA processing, DNA repair, and chromatin

organization.

For researchers and drug development professionals, this interactome provides a rich source

of potential therapeutic targets. Understanding how disease-causing mutations, particularly

those linked to ALS, alter these protein-protein interactions is a critical area of ongoing

research. Future studies should focus on:

Quantitative Interactomics: Applying advanced quantitative proteomic techniques to precisely

measure changes in binding affinities caused by pathogenic mutations.

Structural Biology: Determining the high-resolution structures of MATR3 in complex with its

key binding partners to facilitate structure-based drug design.

Functional Validation: Moving beyond discovery to functionally validate the biological

significance of these interactions in relevant cellular and animal models of disease.

By continuing to unravel the complex web of MATR3's molecular interactions, the scientific

community can pave the way for novel diagnostic and therapeutic strategies for associated

neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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